REACTION_CXSMILES
|
[CH3:1][CH2:2][O-:3].[Na+].C(C(CC)(C([O-])=O)C([O-])=O)C.[CH3:16][O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[CH:24]=[CH:25][C:26](=[O:28])[CH3:27]>C(O)C>[CH3:16][O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[CH:24]1[CH2:1][C:2](=[O:3])[CH2:27][C:26](=[O:28])[CH2:25]1 |f:0.1|
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Name
|
|
Quantity
|
9.8 mL
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
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C(C)C(C(=O)[O-])(C(=O)[O-])CC
|
Name
|
|
Quantity
|
3.89 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=CC=C1)C=CC(C)=O
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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COC1=C(C=CC=C1)C=CC(C)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 20 min
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to the reaction mixture, which
|
Type
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STIRRING
|
Details
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was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
ADDITION
|
Details
|
An aqueous solution of sodium hydroxide (2M, 10 ml) was added to the reaction mixture, which
|
Type
|
TEMPERATURE
|
Details
|
was heated at 80° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
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CUSTOM
|
Details
|
Excess ethanol was removed by evaporation
|
Type
|
WASH
|
Details
|
the aqueous phase was washed with toluene (20 ml)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
The compound was extracted with ethyl acetate (2×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The title compound was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/heptane (1/1)
|
Type
|
CUSTOM
|
Details
|
to give a beige solid
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=CC=C1)C1CC(CC(C1)=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |